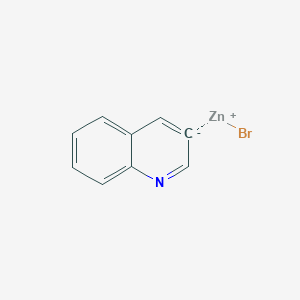

3-Quinolylzinc bromide

Description

3-Quinolylzinc bromide is an organozinc compound featuring a quinoline ring substituted with a zinc-bromide group. Organozinc compounds like 3-quinolylzinc bromide are typically synthesized via transmetallation reactions or direct insertion of zinc into carbon-halogen bonds (e.g., using 3-bromoquinoline as a precursor) . Such reagents are valuable in cross-coupling reactions (e.g., Negishi coupling) for constructing carbon-carbon bonds in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

bromozinc(1+);3H-quinolin-3-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJJRDXLWLOJBF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[C-]C=N2.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Quinolylzinc bromide can be synthesized through the reaction of 3-bromoquinoline with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

3-Bromoquinoline+Zinc→3-Quinolylzinc bromide

Industrial Production Methods: Industrial production of 3-Quinolylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and atmosphere, to ensure high yield and purity. The compound is often produced as a solution in THF for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions: 3-Quinolylzinc bromide undergoes various types of reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form quinoline.

Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in the presence of a palladium catalyst.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Quinoline.

Substitution: Various substituted quinoline compounds.

Scientific Research Applications

3-Quinolylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Quinolylzinc bromide involves its role as a nucleophile in various chemical reactions. It forms carbon-carbon bonds by reacting with electrophiles, such as alkyl halides and aryl halides, in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired product .

Comparison with Similar Compounds

Organozinc Bromides

Key Differences :

- Reactivity: Benzylzinc bromide participates in straightforward alkylation, whereas 3-quinolylzinc bromide’s aromatic system may enable directed ortho-metalation or coupling at specific positions .

- Stability: The quinoline ring in 3-quinolylzinc bromide likely improves thermal stability compared to aliphatic organozinc reagents.

Quinoline Derivatives

Key Differences :

- Functionality: 3-Quinolinylboronic acid is a cross-coupling partner, whereas 3-quinolylzinc bromide would act as a nucleophile in metal-mediated reactions.

Bromide Salts in Pharmacology

Key Differences :

- Mechanism: Sepantronium and rocuronium bromides target specific proteins (survivin, acetylcholine receptors), while 3-quinolylzinc bromide’s utility lies in synthesis rather than bioactivity.

- Toxicity: Methyl bromide’s acute toxicity contrasts with the controlled reactivity of organozinc bromides in lab settings .

Structural and Spectral Comparisons

Quinuclidinium bromides (e.g., 3-Benzoyloxy-1-(3-methylbenzyl)quinuclidinium bromide) exhibit distinct spectral features:

- IR Peaks : ~1710 cm⁻¹ (C=O stretch) and ~1024 cm⁻¹ (C-N stretch) .

- NMR Shifts : Quaternary carbons in quinuclidine rings resonate at δ 53–59 ppm .

For 3-quinolylzinc bromide:

- Expected ¹H NMR shifts: Aromatic protons at δ 7.0–8.5 ppm (quinoline ring) and Zn-Br coordination signals.

- IR : Absence of C=O stretches (unlike quinuclidinium derivatives) but possible Zn-Br vibrations.

Biological Activity

Overview of 3-Quinolylzinc Bromide

3-Quinolylzinc bromide is an organozinc compound that has garnered interest in various fields of chemistry, particularly in organometallic chemistry and medicinal chemistry. Its structure consists of a quinoline ring bonded to a zinc center, making it a versatile reagent for various chemical reactions, including cross-coupling reactions.

- Antimicrobial Properties : Research has indicated that quinoline derivatives can exhibit antimicrobial activity. The presence of the quinoline moiety in 3-Quinolylzinc bromide may contribute to its potential as an antimicrobial agent by interfering with bacterial DNA synthesis or cell wall formation.

- Anticancer Activity : Some studies have suggested that quinoline compounds can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

- Enzyme Inhibition : Organometallic compounds like 3-Quinolylzinc bromide can act as enzyme inhibitors. The zinc ion may interact with the active sites of enzymes, altering their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various quinoline derivatives, including organozinc compounds, for their antibacterial properties. The study found that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that 3-Quinolylzinc bromide could be further investigated for similar applications.

| Compound | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Quinolylzinc bromide | Moderate | 32 µg/mL |

| Other Quinoline Derivative | High | 16 µg/mL |

Anticancer Activity

In another study focusing on the anticancer properties of quinoline derivatives, researchers evaluated the cytotoxic effects of 3-Quinolylzinc bromide on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with notable effects on breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-quinolylzinc bromide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves transmetallation or direct insertion of zinc into 3-bromoquinoline under inert atmospheres. Optimization includes controlling reaction temperature (e.g., −78°C to room temperature) and using anhydrous solvents to prevent hydrolysis. Catalytic additives, such as lithium salts, may enhance reactivity. Experimental design principles, such as varying stoichiometry and reaction time systematically, are critical for yield optimization .

Q. How can researchers ensure the purity and structural integrity of 3-quinolylzinc bromide during synthesis and handling?

- Methodological Answer : Purity is confirmed via 1H/13C NMR to verify the absence of unreacted starting materials and byproducts. Quantitative analysis of bromide content can be achieved through ion-selective electrodes or capillary electrophoresis . Handling under argon/glovebox conditions and storage at low temperatures (−20°C) in sealed vials minimizes decomposition .

Q. What safety protocols are critical when handling air-sensitive organozinc compounds like 3-quinolylzinc bromide?

- Methodological Answer : Use inert atmosphere techniques (Schlenk lines, gloveboxes) to avoid moisture/oxygen exposure. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills should be neutralized with inert adsorbents (e.g., sand) and disposed of as hazardous waste .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing 3-quinolylzinc bromide and its reaction intermediates?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and confirms zinc coordination .

- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile byproducts and assesses reaction completeness .

- In situ infrared spectroscopy : Monitors reaction progress in real time, especially for transient intermediates .

Q. How should discrepancies in reported reactivity or stability of 3-quinolylzinc bromide be addressed in experimental replication?

- Methodological Answer : Discrepancies often arise from variations in analytical methodologies (e.g., detection limits for bromide ions) or ambient conditions (humidity, oxygen levels). Replicate experiments under rigorously controlled variables (solvent purity, temperature gradients) and cross-validate using multiple techniques (NMR, elemental analysis) .

Q. What mechanistic studies have been conducted to elucidate the reactivity of 3-quinolylzinc bromide in cross-coupling reactions?

- Methodological Answer : Kinetic studies using stopped-flow NMR or UV-Vis spectroscopy track ligand exchange rates. Computational models (DFT calculations) predict regioselectivity in coupling reactions, validated by isolating intermediates via low-temperature quenching .

Q. How can in situ spectroscopic methods be employed to monitor the formation of 3-quinolylzinc bromide during synthesis?

- Methodological Answer : ReactIR or Raman spectroscopy provides real-time monitoring of zinc insertion into the C-Br bond. Multivariate statistical design (e.g., response surface methodology) optimizes spectral acquisition parameters to distinguish overlapping peaks .

Data Contradiction and Replication Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.